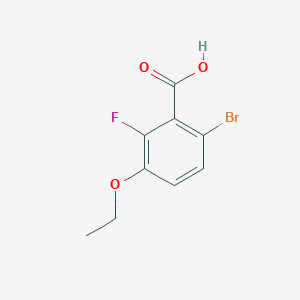

6-Bromo-3-ethoxy-2-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of halogenated benzoic acids often involves the use of starting materials that are already halogenated or the introduction of halogen atoms into the benzoic acid framework through halogenation reactions. For instance, the synthesis of 2-fluoro-6-iodobenzoic acid was achieved by starting with 2-amino-6-fluorobenzoic acid and then introducing iodine ions through diazotization and iodosubstitution, followed by deprotection . This suggests that a similar approach could be used for the synthesis of "6-Bromo-3-ethoxy-2-fluorobenzoic acid," starting with a suitable fluorinated benzoic acid and introducing the bromo and ethoxy groups at the appropriate positions.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms, which can influence the overall geometry and electronic distribution of the molecule. For example, the lanthanide complexes discussed in one of the papers involve 2-bromine-5-methoxybenzoate ligands, which coordinate with lanthanide ions in various modes . The presence of bromine and methoxy groups in these ligands affects their binding properties and the overall structure of the complexes. This information can be extrapolated to understand how the bromo and ethoxy groups in "6-Bromo-3-ethoxy-2-fluorobenzoic acid" might influence its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of bromo-substituted benzoic acids includes their ability to undergo nucleophilic substitution reactions. For instance, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with various nucleophiles to yield different alkoxy-, propylthio-, and amino-substituted derivatives . This indicates that the bromo group in "6-Bromo-3-ethoxy-2-fluorobenzoic acid" could potentially be reactive towards nucleophiles, allowing for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids are influenced by the nature and position of the substituents. The thermal properties of lanthanide complexes with bromo-substituted benzoate ligands were studied using differential scanning calorimetry, revealing solid-solid phase transitions . Additionally, the bacteriostatic activities of these complexes were evaluated, suggesting potential biological applications . These findings can provide a basis for predicting the properties of "6-Bromo-3-ethoxy-2-fluorobenzoic acid," such as its thermal behavior and possible biological activity.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- 6-Bromo-3-ethoxy-2-fluorobenzoic acid is utilized in various synthetic processes. One study describes the synthesis of related compounds, highlighting methods like bromination, hydrolysis, diazotization, and deamination under optimized conditions (Zhou Peng-peng, 2013).

- Another research outlines the selective reactions of organolithium reagents with 2-halobenzoic acids, examining how these react under different conditions, providing insights into the chemical behavior of similar compounds (Frédéric Gohier et al., 2003).

Catalysis and Industrial Applications

- A study on the cobalt-catalyzed methoxycarbonylation of bromo, fluoro, and chlorobenzenes, including compounds similar to 6-Bromo-3-ethoxy-2-fluorobenzoic acid, reveals applications in catalysis and the synthesis of various fluorobenzoic acid derivatives, indicating its potential in industrial-scale production (V. Boyarskiy et al., 2010).

Pharmaceutical Applications

- In pharmaceutical research, related compounds have been synthesized as intermediates for drugs like thromboxane receptor antagonists. These studies demonstrate the compound's relevance in developing medications (D. C. W. and C. Mason, 1998).

Environmental Applications

- Research involving fluorinated compounds, similar to 6-Bromo-3-ethoxy-2-fluorobenzoic acid, in environmental science has been conducted. One study used these compounds to detect aromatic metabolites in methanogenic consortia, showcasing its application in environmental monitoring (K. Londry and P. Fedorak, 1993).

Safety and Hazards

While specific safety and hazard information for “6-Bromo-3-ethoxy-2-fluorobenzoic acid” is not available, general safety measures for handling similar chemical compounds include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

6-bromo-3-ethoxy-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4H,2H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTAVRYIRXKBQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)Br)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-ethoxy-2-fluorobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-bromophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2531811.png)

![Methyl 5-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2531817.png)

![3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide](/img/structure/B2531822.png)

![2-Chloro-N-[(5-chloro-1,3-thiazol-2-yl)methyl]propanamide](/img/structure/B2531823.png)

![N-[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2531825.png)

![1-[3-(2-chlorophenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2531826.png)

![N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2531828.png)